

# Molecular weight of 2-Bromo-4-tert-butyl-1-methoxybenzene

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## Compound of Interest

Compound Name: 2-Bromo-4-tert-butyl-1-methoxybenzene

Cat. No.: B1280562

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An In-depth Technical Guide to **2-Bromo-4-tert-butyl-1-methoxybenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **2-Bromo-4-tert-butyl-1-methoxybenzene**. This versatile aromatic compound serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical, agrochemical, and material science sectors.

## Chemical and Physical Properties

The quantitative data for **2-Bromo-4-tert-butyl-1-methoxybenzene** are summarized in the table below, providing a concise reference for its key characteristics.

Property	Value	Reference
Molecular Weight	243.14 g/mol	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BrO	[1][2]
CAS Number	41280-65-3	[1][2]
IUPAC Name	2-bromo-4-tert-butyl-1-methoxybenzene	[2]
Synonyms	2-bromo-4-(tert-butyl)anisole, 2-bromo-4-tert-butyl methoxybenzene	[1]
XLogP3-AA	4.3	[2]
Hydrogen Bond Donor Count	0	[2]

## Spectroscopic Data Analysis

While specific experimental spectra for **2-Bromo-4-tert-butyl-1-methoxybenzene** are not publicly available in the search results, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. Commercial suppliers may provide spectra upon request.[3][4]

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons around 1.3 ppm. The methoxy group protons would appear as a singlet around 3.8 ppm. The aromatic protons should appear as multiplets or doublets in the range of 6.8-7.4 ppm.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display signals for the tert-butyl carbons (around 31 and 34 ppm), the methoxy carbon (around 55 ppm), and the aromatic carbons, including the carbon attached to the bromine, which would be shifted downfield.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit C-H stretching vibrations for the alkyl and aromatic groups around 2850-3100 cm<sup>-1</sup>. C-O stretching for the methoxy group would be observed around 1030-1250 cm<sup>-1</sup>. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm<sup>-1</sup>. [5]

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ( $M^+$ ) and an  $M+2$  peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

## Experimental Protocols

The synthesis of **2-Bromo-4-tert-butyl-1-methoxybenzene** can be achieved through several synthetic routes. Below are detailed methodologies for two plausible approaches.

### Method 1: Electrophilic Bromination of 4-tert-butyl-1-methoxybenzene

This is a common and direct method for introducing a bromine atom onto the aromatic ring. The methoxy group is an activating group and directs ortho and para substitution. Since the para position is blocked by the bulky tert-butyl group, bromination is expected to occur at the ortho position.

Materials:

- 4-tert-butyl-1-methoxybenzene
- N-Bromosuccinimide (NBS) or liquid bromine
- A suitable solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)
- An iron catalyst (optional, in the case of using  $Br_2$ )
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer

- Dropping funnel
- Reflux condenser
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a round-bottom flask, dissolve 4-tert-butyl-1-methoxybenzene in the chosen solvent.
- If using liquid bromine, add a catalytic amount of iron filings.
- Cool the mixture in an ice bath.
- Slowly add a stoichiometric amount of N-Bromosuccinimide or liquid bromine via a dropping funnel with constant stirring.
- After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

## Method 2: Methylation of 2-Bromo-4-tert-butylphenol

An alternative route involves the methylation of the corresponding phenol.

#### Materials:

- 2-Bromo-4-tert-butylphenol
- A methylating agent (e.g., dimethyl sulfate or iodomethane)
- A base (e.g., sodium hydroxide or potassium carbonate)
- A suitable solvent (e.g., acetone or methanol)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

#### Procedure:

- Dissolve 2-Bromo-4-tert-butylphenol in the chosen solvent in a round-bottom flask.
- Add the base to the solution and stir.
- Add the methylating agent dropwise to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- After cooling to room temperature, the solvent can be removed under reduced pressure.
- The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the desired product.
- Further purification can be performed by column chromatography or distillation.

## Applications in Organic Synthesis

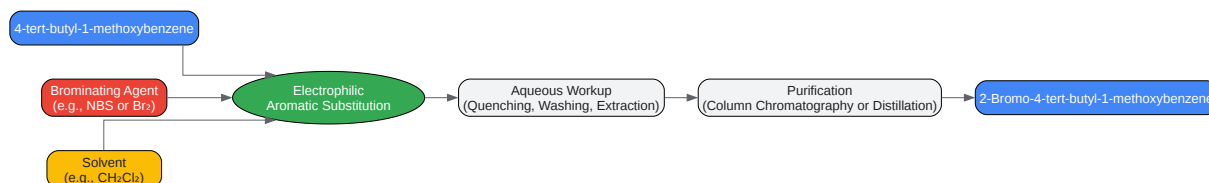
**2-Bromo-4-tert-butyl-1-methoxybenzene** is a valuable intermediate in organic synthesis, primarily due to the presence of the bromine atom, which can participate in various cross-coupling reactions. These reactions are fundamental in the construction of complex molecular frameworks for pharmaceuticals and other advanced materials.[3][6]

- Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst to form a C-C bond.
- Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.
- Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst to form a C-C bond between the aromatic ring and the alkyne.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.

These reactions make it a key precursor for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.[6]

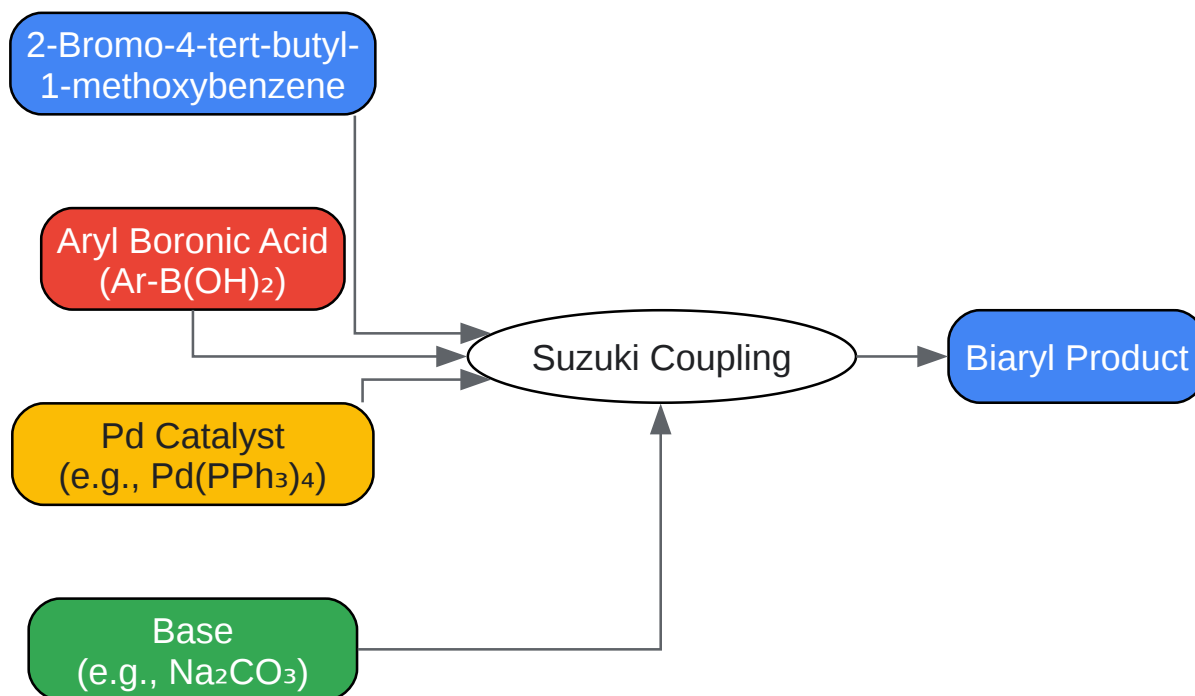
## Mandatory Visualizations

The following diagrams illustrate the synthesis and a key reaction of **2-Bromo-4-tert-butyl-1-methoxybenzene**.



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Caption: Synthesis workflow for **2-Bromo-4-tert-butyl-1-methoxybenzene**.

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Caption: Suzuki cross-coupling reaction of **2-Bromo-4-tert-butyl-1-methoxybenzene**.

## Safety Information

**2-Bromo-4-tert-butyl-1-methoxybenzene** is associated with several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**2-Bromo-4-tert-butyl-1-methoxybenzene** is a significant chemical intermediate with a well-defined set of properties. Its utility in modern organic synthesis, particularly in the construction of pharmaceutical and materials science targets through cross-coupling reactions, makes it a

compound of high interest to researchers and drug development professionals. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further exploration of its applications.

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## References

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